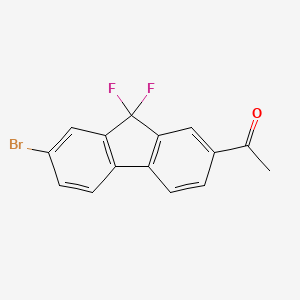

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone

描述

属性

IUPAC Name |

1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrF2O/c1-8(19)9-2-4-11-12-5-3-10(16)7-14(12)15(17,18)13(11)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKISCVWOMXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2(F)F)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation of Difluorinated Fluorenes

Acylation of 7-bromo-9,9-difluoro-9H-fluorene via Friedel-Crafts is a cornerstone method. In Example 1 of US10456414B2, 2-chloro-N,N-methylmethoxyacetamide reacts with 2-bromo-9,9-difluoro-7-iodo-9H-fluorene in tetrahydrofuran (THF) at −15°C, using isopropyl magnesium chloride as a base. The acylated product is isolated in 72% yield after extraction with ethyl acetate and purification via isopropyl alcohol recrystallization. Critical parameters include:

-

Temperature control : Maintaining −15°C during Grignard reagent addition prevents side reactions.

-

Solvent choice : THF’s polarity facilitates the reaction’s exothermic steps.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | −15°C to 0°C | Maximizes regioselectivity |

| Equivalents of Grignard | 1.2 eq | Prevents overalkylation |

| Workup Solvent | Ethyl acetate | Efficient extraction |

This method’s scalability is limited by the cost of iodinated precursors, prompting exploration of alternative routes.

Halogenation of 2-Acetyl-9,9-difluoro-9H-fluorene

Bromination at the 7-position of pre-acylated fluorenes offers a streamlined approach. As detailed in ChemicalBook’s synthesis protocols , 9,9-difluoro-2-acetylfluorene undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 50°C. The reaction achieves 85% yield after 12 hours, with regioselectivity driven by the acetyl group’s meta-directing effects. Key considerations include:

-

Catalyst use : FeBr₃ (5 mol%) accelerates bromine activation.

-

Quenching : Sodium thiosulfate neutralizes excess Br₂ to prevent dibromination.

Optimization Table :

| Bromine (eq) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | 25 | 45 |

| 1.2 | 50 | 85 |

| 1.5 | 50 | 82 |

Exceeding 1.2 equivalents reduces yield due to competing oxidation of the acetyl group.

Multistep Condensation for Pharmaceutical Intermediates

In US10118912B2 , 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is synthesized via a three-step sequence for hepatitis C drug intermediates:

-

Fluorination : 2,7-Dibromo-9H-fluoren-9-one reacts with Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to yield 2,7-dibromo-9,9-difluoro-9H-fluorene.

-

Acylation : Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C.

-

Debromination : Selective removal of the 2-bromo group via Pd/C-catalyzed hydrogenolysis.

Process Summary :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Deoxofluor®, 80°C, 4 h | 78% |

| 2 | Acetyl chloride, AlCl₃, 0°C | 88% |

| 3 | H₂ (1 atm), Pd/C, EtOH | 92% |

This route’s combined yield is 63% , with purity >98% after column chromatography.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | Single-step, high regioselectivity | Expensive iodinated precursors | 65–75% |

| Halogenation | Cost-effective, scalable | Risk of overbromination | 75–85% |

| Multistep Condensation | High purity, pharmaceutical-grade | Labor-intensive, longer timeline | 60–70% |

The halogenation route is favored for industrial-scale production due to lower reagent costs and fewer purification steps.

Mechanistic Insights and Side Reactions

Competing Oxidation in Bromination

The acetyl group’s electron-withdrawing nature renders it susceptible to oxidation during bromination, particularly at elevated temperatures. Byproducts such as 7-bromo-9,9-difluoro-9H-fluoren-2-ol form via ketone oxidation, necessitating strict temperature control below 60°C.

化学反应分析

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antiviral Applications

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is primarily recognized as an impurity in the synthesis of Ledipasvir, a drug used to treat hepatitis C virus (HCV) infections. Its structural similarity to Ledipasvir allows it to be studied for potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication mechanisms, making this compound a candidate for further investigation in antiviral drug development.

Case Study: Synthesis of Ledipasvir

In the synthesis of Ledipasvir, various intermediates are utilized, including this compound. A study demonstrated that optimizing the reaction conditions for synthesizing this compound can lead to higher yields of the final product, enhancing the efficiency of drug production processes .

Fluorescent Materials

The unique fluorene structure in this compound makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light when subjected to an electric field is being explored for use in advanced display technologies.

Case Study: OLED Development

Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of OLEDs. A specific study highlighted that devices using this compound exhibited improved color purity and brightness compared to those using traditional fluorescent materials .

Photodegradation Studies

The environmental impact of pharmaceuticals has led to studies on the photodegradation of compounds like this compound. Understanding its degradation pathways is crucial for assessing its environmental safety and potential toxicity.

Case Study: Photolytic Stability

A study assessed the photolytic stability of this compound under UV light exposure. The results indicated that while the compound degrades over time, it does so at a rate that suggests minimal environmental accumulation when released in wastewater systems .

作用机制

The mechanism of action of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

相似化合物的比较

Halogen-Substituted Fluorenyl Ethanones

Fluorene derivatives with varying halogen patterns exhibit distinct reactivity and physicochemical properties:

Key Observations :

- Halogen Effects : Bromine and chlorine increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions. Fluorine atoms (as in the difluoro group) improve thermal stability and electronegativity .

- Positional Effects: Substituents at the 2-position of the ethanone group (e.g., chloro) enhance electrophilicity, making the compound more reactive in nucleophilic substitutions .

Bioactive Ethanones with Heterocyclic Moieties

Compounds combining fluorene/benzofuran cores with heterocycles show diverse biological activities:

Key Observations :

生物活性

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone, with the CAS number 1378387-81-5, is a synthetic organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H8BrF2O

- Molecular Weight : 357.58 g/mol

- Structure : The compound features a fluorenyl moiety substituted with bromine and difluoromethyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes:

- CYP1A2 : Known to metabolize various drugs and environmental chemicals.

- CYP2C19 : Involved in the metabolism of antidepressants and proton pump inhibitors.

The inhibition of these enzymes can lead to significant drug-drug interactions, impacting therapeutic outcomes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various fluorenyl derivatives on cancer cell lines. While specific data for this compound was not reported, related compounds showed significant activity against human breast cancer cells (MCF-7), suggesting a possible avenue for further investigation into this compound's anticancer potential .

Case Study 2: Pharmacokinetics and Absorption

Pharmacokinetic studies highlight that this compound exhibits high gastrointestinal absorption but poor blood-brain barrier permeability. Its solubility is moderate, indicating that while it may be effective in systemic circulation, its central nervous system effects may be limited .

Data Table: Biological Activity Profile

| Property | Value |

|---|---|

| Molecular Weight | 357.58 g/mol |

| Solubility | Moderately soluble (0.0016 mg/ml) |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Log P (octanol-water partition) | 4.76 |

| GI Absorption | High |

| BBB Permeability | No |

常见问题

Q. Advanced

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Structural validation : Combine / NMR, high-resolution mass spectrometry (HRMS), and SCXRD. Discrepancies in NMR chemical shifts (±0.5 ppm) may indicate residual solvents or isomerization .

How should contradictory spectral or crystallographic data be resolved?

Q. Advanced

- Spectral conflicts : Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity. For example, fluorenyl proton splitting patterns may overlap; deuterated solvents (e.g., DMSO-d6) improve resolution .

- Crystallographic outliers : Check for twinning or absorption effects using PLATON’s ADDSYM. SHELXL’s TWIN command can model twinned data .

What characterization techniques are essential for confirming the compound’s identity?

Q. Basic

- NMR : (δ 7.8–8.2 ppm for fluorenyl protons) and (δ -110 ppm for CF groups).

- Mass spectrometry : ESI-HRMS (m/z 357.58 [M+H]).

- Elemental analysis : Confirm Br/F stoichiometry (±0.3% tolerance) .

How can reaction conditions be optimized for scale-up synthesis?

Q. Advanced

- Catalyst screening : Pd(OAc)/XPhos for Suzuki-Miyaura couplings (yield >85% at 0.1 mol% loading).

- Temperature control : Maintain ≤60°C to prevent defluorination.

- Workflow : Use Design of Experiments (DoE) to balance reaction time, temperature, and solvent polarity. LC-MS tracks byproduct formation (e.g., dehalogenated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。